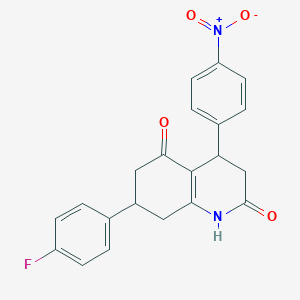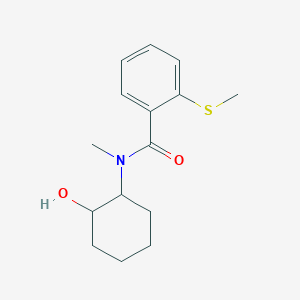![molecular formula C13H16FNO3 B4665217 4-[2-(4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4665217.png)
4-[2-(4-fluorophenoxy)propanoyl]morpholine
Overview
Description
4-[2-(4-fluorophenoxy)propanoyl]morpholine, also known as FPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic effects. FPM belongs to a class of compounds known as morpholinylphenylpropanoic acids, which are structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) and have been shown to possess anti-inflammatory and analgesic properties. In
Mechanism of Action
The exact mechanism of action of 4-[2-(4-fluorophenoxy)propanoyl]morpholine is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess a range of biochemical and physiological effects. In one study, 4-[2-(4-fluorophenoxy)propanoyl]morpholine was found to inhibit the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages, suggesting that it may have anti-inflammatory effects. Additionally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess analgesic properties in animal models of pain, suggesting that it may be a potential alternative to opioids for pain management. Finally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess anti-cancer properties, with one study demonstrating that it inhibited the growth of breast cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(4-fluorophenoxy)propanoyl]morpholine is that it has been shown to possess a range of potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of 4-[2-(4-fluorophenoxy)propanoyl]morpholine is that it is currently only available in limited quantities, which may make it difficult to conduct large-scale studies.
Future Directions
There are several potential future directions for 4-[2-(4-fluorophenoxy)propanoyl]morpholine research. One area of interest is the development of 4-[2-(4-fluorophenoxy)propanoyl]morpholine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[2-(4-fluorophenoxy)propanoyl]morpholine and to determine its potential as a therapeutic agent for a range of diseases, including inflammatory diseases and cancer. Finally, more research is needed to determine the safety and efficacy of 4-[2-(4-fluorophenoxy)propanoyl]morpholine in human clinical trials.
Conclusion
In conclusion, 4-[2-(4-fluorophenoxy)propanoyl]morpholine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic effects. 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, and may have potential as a treatment for a range of diseases. However, further research is needed to determine the safety and efficacy of 4-[2-(4-fluorophenoxy)propanoyl]morpholine in human clinical trials, and to develop 4-[2-(4-fluorophenoxy)propanoyl]morpholine derivatives with improved pharmacological properties.
Scientific Research Applications
4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess a range of potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties. In one study, 4-[2-(4-fluorophenoxy)propanoyl]morpholine was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess analgesic properties in animal models of pain, suggesting that it may be a potential alternative to opioids for pain management. Finally, 4-[2-(4-fluorophenoxy)propanoyl]morpholine has been shown to possess anti-cancer properties, with one study demonstrating that it inhibited the growth of breast cancer cells in vitro.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-10(13(16)15-6-8-17-9-7-15)18-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCLYQXFAXALMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide](/img/structure/B4665161.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4665179.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4665196.png)
![methyl 2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4665198.png)
![8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4665205.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B4665207.png)

![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)